

# An In-depth Technical Guide to ACR-368 (Prexasertib)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NTR 368   |           |
| Cat. No.:            | B10787821 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

ACR-368, also known as prexasertib (formerly LY2606368), is a potent and selective, ATP-competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1][2][3][4][5][6][7][8][9] These kinases are critical components of the DNA Damage Response (DDR) pathway, a network of cellular processes that sense, signal, and repair DNA lesions.[1][10] By targeting CHK1 and CHK2, ACR-368 disrupts cell cycle checkpoints and DNA repair, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with high levels of replication stress or underlying defects in their DDR pathways.[10][11][12][13][14]

Initially developed by Eli Lilly and Company, ACR-368 is now under the stewardship of Acrivon Therapeutics, which is advancing its development using a precision medicine approach.[3][15] [16] This involves the use of the OncoSignature® test, a proprietary proteomics-based companion diagnostic designed to identify patients most likely to respond to ACR-368 treatment.[17][18] The FDA has granted Fast Track designation for ACR-368 in platinum-resistant ovarian cancer and endometrial cancer, as well as Breakthrough Device designation for the OncoSignature assay for both indications.[3][17][18][19][20]

This technical guide provides a comprehensive overview of ACR-368, summarizing its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.



#### **Core Mechanism of Action**

ACR-368's primary therapeutic effect stems from its inhibition of CHK1 and CHK2.[1] In a healthy cell, when DNA damage occurs, CHK1 and CHK2 are activated. They play a pivotal role in halting the cell cycle at the G1/S, S, and G2/M checkpoints to allow time for DNA repair. [10][11][21] In many cancer cells, particularly those with mutations in genes like TP53, the G1 checkpoint is often dysfunctional, making them heavily reliant on the S and G2 checkpoints, which are regulated by CHK1.[11][22]

By inhibiting CHK1/2, ACR-368 abrogates these crucial checkpoints.[10][23] This forces cells with damaged DNA to prematurely enter mitosis, a catastrophic event that leads to apoptosis (programmed cell death).[10][11] Furthermore, CHK1 is essential for stabilizing stalled replication forks during DNA synthesis.[21] Inhibition by ACR-368 leads to the collapse of these forks, generating double-strand breaks and further exacerbating genomic instability.[12][24][25]

As a monotherapy, ACR-368 exploits the intrinsic replication stress present in many cancer cells.[12] The inhibitor promotes the firing of late replication origins, leading to an overload of stalled forks that degenerate into lethal DNA double-strand breaks.[12]





ACR-368 (Prexasertib) Mechanism of Action

Click to download full resolution via product page

Caption: Signaling pathway of ACR-368's mechanism of action.



#### **Preclinical Data**

Preclinical studies have demonstrated that ACR-368 induces DNA damage and apoptosis as a single agent in various cancer cell lines.[1][5][22] It has shown potent anti-proliferative activity, particularly in triple-negative breast cancer (TNBC) and ovarian cancer cell lines.[26]

## In Vitro Sensitivity

The sensitivity of different cancer cell lines to prexasertib varies. For instance, in a panel of TNBC cell lines, the half-maximal inhibitory concentration (IC50) ranged from 5.7 nM in highly sensitive MX-1 cells to 105 nM in resistant MDA-468 cells.[27]

| Cell Line  | Cancer Type                      | IC50 (nM) | Reference |
|------------|----------------------------------|-----------|-----------|
| MX-1       | Triple-Negative Breast<br>Cancer | 5.7       | [27]      |
| MDA-MB-468 | Triple-Negative Breast<br>Cancer | 105       | [27]      |

## **Combination Therapy**

Preclinically, ACR-368 has shown synergistic effects when combined with other agents.

- PARP Inhibitors: In high-grade serous ovarian cancer (HGSOC) models, including those
  resistant to PARP inhibitors, prexasertib demonstrated monotherapy activity and synergized
  with olaparib.[28] It was found to impair homologous recombination repair and replication
  fork stability, two key mechanisms of PARP inhibitor resistance.[28]
- Chemotherapy: A strong synergistic effect was observed between prexasertib and gemcitabine in head and neck squamous cell carcinoma (HNSCC) cell lines and mouse models, leading to significant cell death and reduced tumor growth.[29] Low-dose gemcitabine was also shown to sensitize cancer cells to ACR-368.[30][31]
- PI3K/mTOR Inhibitors: The combination of prexasertib and the dual PI3K/mTOR inhibitor samotolisib showed antitumor activity in TNBC preclinical models.[24][25]



# **Clinical Development and Efficacy**

ACR-368 has been evaluated in numerous clinical trials across a range of solid tumors, both as a monotherapy and in combination with other anticancer agents.[13]

**Monotherapy Clinical Trial Data** 

| Trial ID /<br>Cohort                    | Cancer Type                               | Key Efficacy<br>Metric            | Result | Reference |
|-----------------------------------------|-------------------------------------------|-----------------------------------|--------|-----------|
| Phase 2<br>(NCT02203513)                | BRCA wild-type,<br>recurrent<br>HGSOC     | Overall<br>Response Rate<br>(ORR) | 33%    | [32]      |
| Phase 2<br>(NCT03414047)                | Platinum-<br>Resistant<br>Ovarian Cancer  | ORR                               | 12.1%  | [33]      |
| Phase 2<br>(NCT03414047)                | Platinum-<br>Refractory<br>Ovarian Cancer | ORR                               | 6.9%   | [33]      |
| Phase 2b<br>(OncoSignature<br>Positive) | Endometrial<br>Cancer                     | Confirmed ORR<br>(cORR)           | 35%    | [19]      |
| Phase 2<br>(OncoSignature<br>Positive)  | Ovarian & Endometrial Cancers             | Confirmed ORR<br>(cORR)           | 50%    | [18]      |

# **Combination Therapy Clinical Trial Data**



| Combinatio<br>n Agent      | Cancer<br>Type                                | Phase | Key<br>Efficacy<br>Metric | Result              | Reference |
|----------------------------|-----------------------------------------------|-------|---------------------------|---------------------|-----------|
| Cisplatin                  | Advanced/Me<br>tastatic<br>Cancer             | lb    | ORR                       | 12.7%               | [34]      |
| Cetuximab                  | Advanced/Me<br>tastatic<br>Cancer             | lb    | ORR                       | 4.9%                | [34]      |
| Olaparib                   | BRCA- mutant, PARP inhibitor- resistant HGSOC | I     | Partial<br>Responses      | 4 of 18<br>patients | [35]      |
| Samotolisib<br>(PI3K/mTORi | Solid Tumors<br>(TNBC,<br>PIK3CA-<br>mutant)  | lb    | ORR                       | 13.3% - 25%         | [24][36]  |
| Cetuximab-<br>Radiotherapy | Head and Neck Squamous Cell Carcinoma         | lb    | ORR                       | 83.3%               | [37]      |

# **Safety and Tolerability**

Across multiple studies, the most common treatment-related adverse events associated with ACR-368 are hematologic and generally manageable.[14] These include neutropenia, thrombocytopenia, leukopenia, and anemia.[12][24][33][35][37] Non-hematologic toxicities such as nausea and fatigue have also been reported.[12][24][33] In combination studies, doselimiting toxicities have often been hematological, such as febrile neutropenia.[35][37]



# **Mechanisms of Resistance**

As with other targeted therapies, resistance to ACR-368 can develop.

- Cell Cycle Regulation: In BRCA wild-type HGSOC, resistance can emerge via a prolonged G2 cell cycle delay induced by lower CDK1/CyclinB1 activity, which prevents cells from entering mitotic catastrophe.[38][39]
- Bypass Pathways: Loss of the protein FAM122A has been implicated as a potential resistance mechanism.[40] FAM122A inhibits PP2A, a phosphatase that acts on the CHK1 target CDC25C. Loss of FAM122A may lead to increased PP2A activity, compensating for CHK1 inhibition.[40]
- Signaling Pathway Activation: Overexpression and activation of the Epidermal Growth Factor Receptor (EGFR) can increase resistance to prexasertib in TNBC, potentially through the phosphorylation and inactivation of the pro-apoptotic protein BAD.[27]

# **OncoSignature®: A Biomarker-Driven Approach**

A key aspect of ACR-368's recent clinical development is the use of the OncoSignature test, a companion diagnostic that utilizes proteomics to predict patient sensitivity.[17][41] This test is based on Acrivon's Predictive Precision Proteomics (AP3) platform.[17] The OncoSignature test measures the levels of three specific protein biomarkers in pretreatment tumor biopsies.

[41] Tumors with elevated levels of all three biomarkers are predicted to be sensitive to ACR-368.[41]

Clinical data has shown a significant enrichment of responders in OncoSignature-positive patient populations.[18][41] For example, in a Phase 2 trial, the confirmed objective response rate was 50% in OncoSignature-positive patients with ovarian and endometrial cancers.[18] This biomarker-driven strategy aims to improve clinical outcomes by selecting patients most likely to benefit from the drug.[3]





Click to download full resolution via product page

Caption: Workflow for a typical cell viability experiment.

# Western Blotting for Target Engagement and Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess the effects of ACR-368 on target proteins and downstream signaling pathways.



Protocol: Western Blot Analysis

- Cell Lysis: Treat cells with ACR-368 for the desired time, then harvest and lyse them in a buffer containing protease and phosphatase inhibitors to create a protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.
- SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a
  polyacrylamide gel and applying an electric current (sodium dodecyl sulfate-polyacrylamide
  gel electrophoresis).
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-CHK1, yH2AX, cleaved caspase-3). [26][29]7. Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
- Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
- Imaging: Capture the light signal using a digital imager to visualize the protein bands.

# Pharmacokinetic (PK) Analysis

PK studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of ACR-368 in preclinical models and human subjects.

Protocol: Plasma Pharmacokinetic Analysis

Dosing: Administer ACR-368 to the subjects (e.g., intravenously in mice or patients). [2][42]2.
 Sample Collection: Collect blood samples at various time points after dosing. [42]3. Plasma
 Preparation: Process the blood samples to separate the plasma.



Drug Quantification: Quantify the concentration of prexasertib in the plasma samples using a validated analytical method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS). [2][42]5. Data Analysis: Use standard non-compartmental methods to calculate key PK parameters, such as maximum concentration (Cmax), area under the concentration-time curve (AUC), and half-life (t1/2). [42]

#### Conclusion

ACR-368 (prexasertib) is a clinical-stage CHK1/2 inhibitor with a well-defined mechanism of action centered on the disruption of the DNA damage response. It has demonstrated durable single-agent activity in tumors with high replication stress and has shown promise in combination with other anticancer therapies. [1][16]The ongoing development, guided by the innovative OncoSignature companion diagnostic, represents a sophisticated precision medicine strategy aimed at maximizing clinical benefit by targeting the drug to a pre-selected, biomarker-positive patient population. The data gathered from extensive preclinical and clinical research provides a strong rationale for its continued investigation in various solid tumors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CNS penetration and pharmacodynamics of the CHK1 inhibitor prexasertib in a mouse Group 3 medulloblastoma model PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acrivon.com [acrivon.com]
- 4. CNS penetration and pharmacodynamics of the CHK1 inhibitor prexasertib in a mouse Group 3 medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]

### Foundational & Exploratory





- 8. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase 2 Study of Prexasertib (LY2606368) in Platinum Resistant or Refractory Recurrent Ovarian Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acrivon narrows focus for ACR-368 in endometrial cancer | BioWorld [bioworld.com]
- 16. Acrivon Therapeutics Receives FDA Clearance for Innovative Phase 2 Trial to Treat Ovarian, Endometrial and Urothelial Cancer Patients Based on Predicted Sensitivity to ACR-368 Acrivon Therapeutics, Inc. [ir.acrivon.com]
- 17. Acrivon Therapeutics Announces FDA Grants Fast Track Designation for Development of ACR-368 in Platinum-Resistant Ovarian Cancer and Endometrial Cancer - Acrivon Therapeutics, Inc. [ir.acrivon.com]
- 18. Acrivon Therapeutics Reports Initial Positive Clinical Data for ACR-368 and Pipeline Program Progress Today at Corporate R&D Event Acrivon Therapeutics, Inc. [ir.acrivon.com]
- 19. Acrivon Therapeutics Reports Positive ACR-368 Data for Endometrial Cancer and Appoints New Chief Medical Officer | Nasdaq [nasdaq.com]
- 20. pharmacytimes.com [pharmacytimes.com]
- 21. ATR/CHK1 inhibitors and cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 22. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Facebook [cancer.gov]

### Foundational & Exploratory





- 24. aacrjournals.org [aacrjournals.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Chk1 inhibition as a novel therapeutic strategy for treating triple-negative breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. oaepublish.com [oaepublish.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. aacrjournals.org [aacrjournals.org]
- 30. acrivon.com [acrivon.com]
- 31. acrivon.com [acrivon.com]
- 32. bionews.com [bionews.com]
- 33. A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 35. Phase 1 Combination Study of the CHK1 Inhibitor Prexasertib and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Preclinical Evaluation and Phase Ib Study of Prexasertib, a CHK1 Inhibitor, and Samotolisib (LY3023414), a Dual PI3K/mTOR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. A Phase 1b trial of prexasertib in combination with chemoradiation in patients with locally advanced head and neck squamous cell carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer PMC [pmc.ncbi.nlm.nih.gov]
- 39. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. aacrjournals.org [aacrjournals.org]
- 41. acrivon.com [acrivon.com]
- 42. Dose-finding study of the checkpoint kinase 1 inhibitor, prexasertib, in Japanese patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to ACR-368 (Prexasertib)].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787821#what-is-acr-368-prexasertib]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com